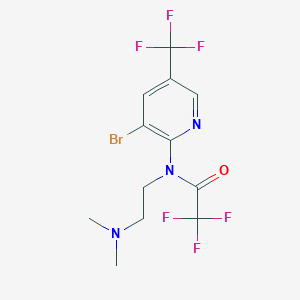N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide
CAS No.: 1311280-44-0
Cat. No.: VC2710428
Molecular Formula: C12H12BrF6N3O
Molecular Weight: 408.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1311280-44-0 |
|---|---|
| Molecular Formula | C12H12BrF6N3O |
| Molecular Weight | 408.14 g/mol |
| IUPAC Name | N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C12H12BrF6N3O/c1-21(2)3-4-22(10(23)12(17,18)19)9-8(13)5-7(6-20-9)11(14,15)16/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | MJOBNFRIHDWDQT-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(C1=C(C=C(C=N1)C(F)(F)F)Br)C(=O)C(F)(F)F |
| Canonical SMILES | CN(C)CCN(C1=C(C=C(C=N1)C(F)(F)F)Br)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide is a complex heterocyclic compound containing multiple functional groups. It belongs to the class of substituted pyridines with additional trifluoromethyl and acetamide functionalities. The compound's core structure consists of a pyridine ring with strategic substitutions that influence its chemical behavior and potential applications.
Basic Chemical Information
The compound's key identifiers and structural properties are summarized in Table 1.
Table 1: Chemical Identification and Properties
| Parameter | Description |
|---|---|
| Chemical Name | N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide |
| CAS Number | 1311280-44-0 |
| Molecular Formula | C₁₂H₁₂BrF₆N₃O |
| Molecular Weight | 408.14 g/mol |
| Structural Features | Pyridine ring with bromo and trifluoromethyl substituents; trifluoroacetamide group; dimethylaminoethyl group |
The compound contains several important functional groups that contribute to its chemical properties and potential reactivity patterns :
-
A pyridine ring core structure
-
A bromine atom at position 3 of the pyridine ring
-
A trifluoromethyl group at position 5 of the pyridine ring
-
A trifluoroacetamide group attached to a nitrogen atom
-
A dimethylaminoethyl group attached to the same nitrogen atom
Structural Relationships
This compound is structurally related to N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide (CAS: 1311279-03-4), which lacks the bromine atom at position 3 of the pyridine ring but otherwise shares similar structural features . The presence of the bromine atom in the target compound likely confers different chemical reactivity and potential biological activity compared to its non-brominated analog.
Physical and Chemical Properties
The physical and chemical properties of N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide are largely determined by its functional groups and structural characteristics. While specific experimental data for this compound is limited in the literature, predictions can be made based on its structural elements.
Physical State and Appearance
Based on similar compounds with comparable molecular weights and functional groups, N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide is likely a crystalline solid at room temperature . Its appearance may resemble that of related compounds, which typically present as white to off-white crystalline solids.
Predicted Physical Properties
Though experimental determination of physical properties is preferred, computational predictions can provide useful estimates for this compound:
Table 2: Predicted Physical Properties
| Property | Predicted Value | Method |
|---|---|---|
| Density | 1.587 ± 0.06 g/cm³ | Computational prediction |
| Boiling Point | 350.2 ± 42.0 °C | Computational prediction |
| Acidity Constant (pKa) | 7.85 ± 0.28 | Computational prediction |
These predicted values should be viewed as estimates pending experimental confirmation .
Chemical Reactivity
The compound's reactivity is influenced by several structural features:
-
The pyridine nitrogen, which can act as a weak base and hydrogen bond acceptor
-
The bromine substituent at position 3, which can participate in various coupling reactions
-
The trifluoromethyl groups, which introduce electron-withdrawing effects
-
The tertiary amine (dimethylamino) group, which can function as a base or nucleophile
-
The trifluoroacetamide functional group, which exhibits distinctive reactivity patterns
Applications and Research Implications
The structural features of N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide suggest several potential applications, particularly in pharmaceutical research and development.
Pharmaceutical Applications
The compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic areas:
-
Antiparasitic Activity: Related heterocyclic compounds containing bromo-trifluoromethyl-pyridine structures have been investigated for their activity against helminthic infections, suggesting potential application in antiparasitic drug development
-
Medicinal Chemistry Building Block: The compound's structure, with multiple reactive sites including the bromine substituent, makes it a potentially valuable intermediate in the synthesis of more complex pharmaceutical compounds
-
Structure-Activity Relationship Studies: The compound may serve as a reference compound in structure-activity relationship (SAR) studies investigating the impact of halogenation and fluorination patterns on biological activity
Chemical Research Applications
Beyond pharmaceutical applications, the compound may find utility in:
-
Organic Synthesis: As a building block for more complex molecules, particularly in palladium-catalyzed coupling reactions that can exploit the reactive bromine substituent
-
Materials Science: Fluorinated compounds often exhibit unique physical properties that can be exploited in materials science applications
-
Analytical Standards: As a reference compound for analytical method development and validation
Structural Variations and Related Compounds
Several structurally related compounds have been reported in the literature, providing context for understanding the potential properties and applications of N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide.
Key Structural Analogs
Table 3: Selected Structural Analogs and Related Compounds
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide | 1311279-03-4 | Lacks bromine at position 3 of pyridine ring |
| 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | 79456-30-7 | Simpler precursor without dimethylaminoethyl and trifluoroacetyl groups |
| 3-Bromo-5-(trifluoromethyl)pyridin-2-ol | 76041-73-1 | Contains hydroxyl group instead of amino functionality |
| (3-Bromo-5-trifluoromethyl-pyridin-2-yl)-dimethyl-amine | 216765-95-6 | Contains dimethylamino group directly attached to pyridine ring |
These structural analogs demonstrate the versatility of the bromo-trifluoromethyl-pyridine scaffold and its importance in various chemical applications .
Synthesis of Related Compounds
The synthesis of related compounds often involves:
-
Palladium-catalyzed coupling reactions for the introduction of amino groups or carbon-carbon bonds
-
Nucleophilic substitution reactions for the introduction of various functional groups at the 2-position of the pyridine ring
-
Sequential functionalization strategies to build complex substitution patterns around the pyridine core
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume